(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of this compound could involve the use of the pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound could include cyclocondensations of dicarboxylic acids with properly substituted amines . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Microwave Assisted Synthesis and Biological Evaluation
Microwave-assisted synthesis has been applied to generate novel pyrazoline derivatives, including those with furan components, showing significant anti-inflammatory and antibacterial activities. This method offers advantages such as higher yields, environmental friendliness, and shorter reaction times. Molecular docking studies suggest that these compounds could serve as templates for further development of anti-inflammatory agents (Ravula et al., 2016).
Heterocyclic Analogues and Molecular Structure Analysis
The molecular structure and synthesis of heterocyclic analogues, incorporating pyridine and furan units, have been extensively studied. These compounds demonstrate a wide range of applications, from crystal structure analysis to understanding the molecular basis of their interactions with biological targets. For instance, the synthesis and characterization of chloro and methyl-substituted small heterocyclic analogues have provided insights into the rules governing chlorine-methyl exchange, which is crucial for designing molecules with specific properties (Rajni Swamy et al., 2013).
Furan as a Diene in Synthesis
Furan has been utilized as a diene in the synthesis of condensed 1,3-oxazines through retro-Diels−Alder reactions. This application underscores the versatility of furan in constructing complex heterocyclic structures, which are pivotal in the development of pharmaceuticals and materials science (Stájer et al., 2004).
Antimicrobial and Anticancer Agents
The synthesis and evaluation of heterocyclic compounds containing furan and pyridine moieties have led to the discovery of potent antimicrobial and anticancer agents. These studies not only highlight the therapeutic potential of such compounds but also provide a foundation for the development of new drugs with improved efficacy and selectivity (Katariya et al., 2021).
Safety and Hazards
The safety and potential side effects of this compound are not well-known. As with any chemical compound, appropriate safety measures should be taken when handling and storing it.
Future Directions
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-12-9-19-5-3-14(12)24-11-4-6-21(10-11)17(22)13-8-16(25-20-13)15-2-1-7-23-15/h1-3,5,7-9,11H,4,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFDQVAJBXFVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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